REACTION_CXSMILES
|
OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.[OH:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]2([C:34]3[CH:39]=[CH:38][C:37]([OH:40])=[CH:36][CH:35]=3)[CH2:30][CH:29](C)[CH2:28][C:27](C)([CH3:32])[CH2:26]2)=[CH:21][CH:20]=1>>[OH:18][C:19]1[CH:20]=[CH:21][C:22]([C:25]2([C:34]3[CH:35]=[CH:36][C:37]([OH:40])=[CH:38][CH:39]=3)[CH2:30][CH2:29][CH2:28][CH:27]([CH3:32])[CH2:26]2)=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1(CC(CC(C1)C)(C)C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1(CC(CCC1)C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |